molecular formula C22H20ClNO3 B300372 N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide

N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide

Cat. No. B300372
M. Wt: 381.8 g/mol
InChI Key: GGXVXQMSRGMQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide, also known as BBOCMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamides and is characterized by its unique chemical structure that makes it an attractive target for drug development.

Mechanism of Action

The mechanism of action of N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell differentiation.
Biochemical and Physiological Effects
N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and neuroprotection.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide is its high potency and selectivity towards its target molecules, which makes it an attractive candidate for drug development. However, the limitations of N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide include its poor solubility and stability, which may affect its bioavailability and efficacy in vivo.

Future Directions

Future research on N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide should focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its bioavailability and efficacy in vivo. Furthermore, the potential therapeutic applications of N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide in other diseases, such as diabetes and cardiovascular diseases, should be explored. Finally, the development of N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide analogs with improved potency and selectivity should be pursued to expand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide involves several steps, including the reaction of 3-chloro-5-methoxybenzoic acid with thionyl chloride to form 3-chloro-5-methoxybenzoyl chloride. The resulting compound is then reacted with benzylamine to produce N-benzyl-3-chloro-5-methoxybenzamide. Finally, the benzyl group is protected with benzyl bromide to obtain the desired product, N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide.

Scientific Research Applications

N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide has been shown to protect dopaminergic neurons from degeneration.

properties

Product Name

N-benzyl-4-(benzyloxy)-3-chloro-5-methoxybenzamide

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

N-benzyl-3-chloro-5-methoxy-4-phenylmethoxybenzamide

InChI

InChI=1S/C22H20ClNO3/c1-26-20-13-18(22(25)24-14-16-8-4-2-5-9-16)12-19(23)21(20)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,24,25)

InChI Key

GGXVXQMSRGMQDK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC=C2)Cl)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC=C2)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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